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molecular formula C8H10N2O B1346263 2-(1-Ethoxypropylidene)malononitrile CAS No. 35260-96-9

2-(1-Ethoxypropylidene)malononitrile

Cat. No. B1346263
M. Wt: 150.18 g/mol
InChI Key: GXMOSBIOUZALPM-UHFFFAOYSA-N
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Patent
US08329717B2

Procedure details

33.03 g (0.5 mol) of malonodinitrile and 88.13 g (99.02 ml, 0.5 mol) of triethyl orthopropionate are heated at 100° C. for two hours, and the ethanol which is formed during this is distilled off overhead. The reaction mixture is left to cool and added to ca. 500 ml of water. The aqueous phase is extracted with ethyl acetate, then the organic phase is dried with sodium sulfate and, after filtering off the drying agent, is concentrated by evaporation. The resulting 72 g (purity ca. 90%) of (1-ethoxy-propylidene)malononitrile are used in the subsequent step without further purification.
Quantity
33.03 g
Type
reactant
Reaction Step One
Quantity
99.02 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]#[N:5])[C:2]#[N:3].[C:6](OCC)(OCC)([O:9][CH2:10][CH3:11])[CH2:7][CH3:8]>C(O)C>[CH2:10]([O:9][C:6](=[C:1]([C:4]#[N:5])[C:2]#[N:3])[CH2:7][CH3:8])[CH3:11]

Inputs

Step One
Name
Quantity
33.03 g
Type
reactant
Smiles
C(C#N)C#N
Name
Quantity
99.02 mL
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
this is distilled off overhead
WAIT
Type
WAIT
Details
The reaction mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
added to ca. 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
after filtering off the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting 72 g (purity ca. 90%) of (1-ethoxy-propylidene)malononitrile are used in the subsequent step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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